molecular formula C9H11BrClNO2 B6307211 (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride CAS No. 1391528-74-7

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride

Cat. No.: B6307211
CAS No.: 1391528-74-7
M. Wt: 280.54 g/mol
InChI Key: CSBFDIDFULVKDP-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride typically involves the reaction of (S)-2-amino-2-(4-bromophenyl)ethanol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride
  • (S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
  • (S)-2-Amino-2-(4-bromophenyl)ethanol

Uniqueness

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly valuable in specific synthetic applications where the ester functionality is required .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(4-bromophenyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBFDIDFULVKDP-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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